![molecular formula C13H21NO4 B14302767 3,3'-[(4-Methylphenyl)azanediyl]di(propane-1,2-diol) CAS No. 114607-52-2](/img/structure/B14302767.png)
3,3'-[(4-Methylphenyl)azanediyl]di(propane-1,2-diol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-[(4-Methylphenyl)azanediyl]di(propane-1,2-diol) is an organic compound with a complex structure that includes a 4-methylphenyl group and two propane-1,2-diol groups connected by an azanediyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[(4-Methylphenyl)azanediyl]di(propane-1,2-diol) typically involves the reaction of 4-methylphenylamine with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate aziridine, which is then opened by a nucleophilic attack from a second molecule of 4-methylphenylamine, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-[(4-Methylphenyl)azanediyl]di(propane-1,2-diol) can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form simpler amines and alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines and alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
3,3’-[(4-Methylphenyl)azanediyl]di(propane-1,2-diol) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other materials.
Wirkmechanismus
The mechanism of action of 3,3’-[(4-Methylphenyl)azanediyl]di(propane-1,2-diol) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3’-[(4-Chlorophenyl)azanediyl]di(propane-1,2-diol): Similar structure but with a chlorine substituent on the aromatic ring.
3,3’-[(4-Nitrophenyl)azanediyl]di(propane-1,2-diol): Contains a nitro group instead of a methyl group on the aromatic ring.
3,3’-[(4-Methoxyphenyl)azanediyl]di(propane-1,2-diol): Features a methoxy group on the aromatic ring.
Uniqueness
3,3’-[(4-Methylphenyl)azanediyl]di(propane-1,2-diol) is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound allows for distinct interactions with molecular targets, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
114607-52-2 |
|---|---|
Molekularformel |
C13H21NO4 |
Molekulargewicht |
255.31 g/mol |
IUPAC-Name |
3-[N-(2,3-dihydroxypropyl)-4-methylanilino]propane-1,2-diol |
InChI |
InChI=1S/C13H21NO4/c1-10-2-4-11(5-3-10)14(6-12(17)8-15)7-13(18)9-16/h2-5,12-13,15-18H,6-9H2,1H3 |
InChI-Schlüssel |
PFYLLOLAEGILCU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N(CC(CO)O)CC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


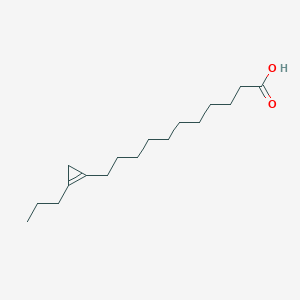
![5-[(E)-(3-Methylphenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14302713.png)
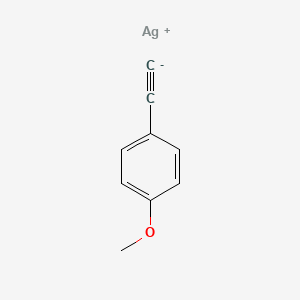
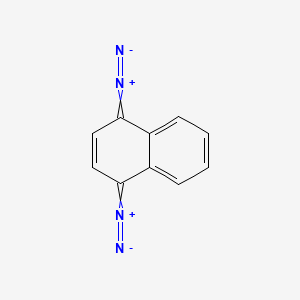
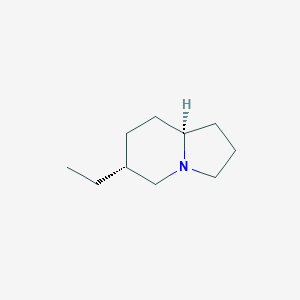



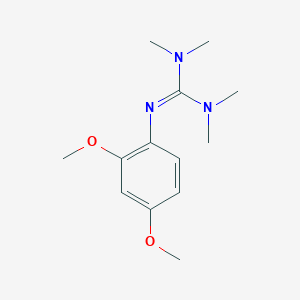
![1-Chloro-14-[(naphthalen-2-yl)oxy]-3,6,9,12-tetraoxatetradecane](/img/structure/B14302758.png)

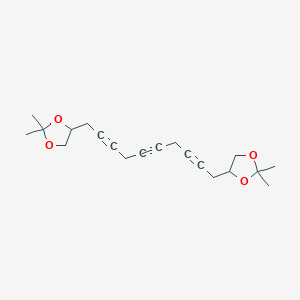
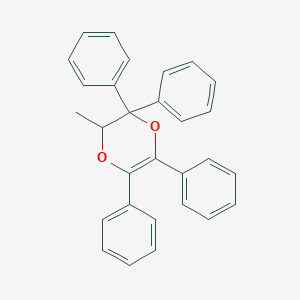
![1-Methoxy-1-[(2,4,4-trimethylpentan-2-yl)peroxy]cyclohexane](/img/structure/B14302775.png)
